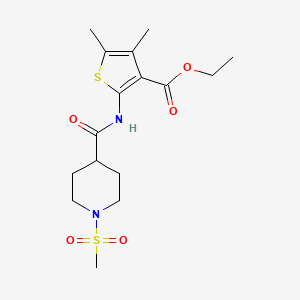

Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

説明

The compound Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a methylsulfonyl-substituted piperidine carboxamide moiety at the 2-position of the thiophene ring.

特性

分子式 |

C16H24N2O5S2 |

|---|---|

分子量 |

388.5 g/mol |

IUPAC名 |

ethyl 4,5-dimethyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C16H24N2O5S2/c1-5-23-16(20)13-10(2)11(3)24-15(13)17-14(19)12-6-8-18(9-7-12)25(4,21)22/h12H,5-9H2,1-4H3,(H,17,19) |

InChIキー |

YVQIILNILSHUAQ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an activated intermediate.

Formation of the Ethyl Ester Group: The ethyl ester group is introduced through esterification, where the carboxylic acid group of the thiophene derivative reacts with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

ETHYL 4,5-DIMETHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which can further enhance its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

医薬品化学: 神経疾患を標的にする医薬品化合物、特にその合成のためのビルディングブロックとして使用できます。

有機合成: この化合物の反応性は、複雑な有機分子の合成における貴重な中間体となります。

材料科学: チオフェン誘導体は、その電子特性により、有機半導体や導電性ポリマーの開発における潜在的な候補となっています。

作用機序

4,5-ジメチル-2-(1-(メチルスルホニル)ピペリジン-4-カルボキサミド)チオフェン-3-カルボン酸エチルの作用機序は十分に解明されていません。その構造から、水素結合、疎水性相互作用、π-πスタッキングを通じて生体標的に作用すると考えられます。ピペリジン部分も特定の受容体や酵素に結合し、その活性を調節する役割を果たす可能性があります。

類似化合物:

4,5-ジメチルチオフェン-3-カルボン酸エチル: ピペリジン基とメチルスルホニル基がなく、より単純な構造です。

4,5-ジメチル-2-(1-(メチルスルホニル)ピペリジン-4-カルボキサミド)チオフェン: エチルエステル基がない以外は同様の構造です。

ユニーク性: 4,5-ジメチル-2-(1-(メチルスルホニル)ピペリジン-4-カルボキサミド)チオフェン-3-カルボン酸エチルは、特定の反応性と潜在的な生物活性を与える官能基の組み合わせにより、ユニークな化合物です。ピペリジン環とチオフェン環の両方が存在し、さらにメチルスルホニル基とエステル基を持つことは、さまざまな用途において汎用性の高い化合物となっています。

類似化合物との比較

Structural Analogs and Their Key Features

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

Lipophilicity (LogP) :

- The target compound’s methylsulfonyl group provides moderate lipophilicity (estimated LogP ~4), whereas analogs with aromatic sulfonyl groups (e.g., tosyl in 721886-73-3) exhibit higher LogP values due to increased hydrophobic surface area .

- The nitrobenzamido derivative (313507-39-0) likely has a higher LogP than the target compound due to the nitro group’s electron-withdrawing nature .

- Hydrogen Bonding: The target compound has 1 hydrogen bond donor (amide NH) and 8 acceptors (sulfonyl, carbonyl, and ether oxygens), similar to its thiophene-sulfonyl analog (620572-25-0). Analogs with simpler amides (e.g., phenoxycarbonyl) lack sulfonyl groups, reducing acceptor count .

生物活性

Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate. Its molecular formula is CHNOS, with a molecular weight of 320.39 g/mol. The structure includes a thiophene ring, a piperidine moiety, and a methylsulfonyl group, which contribute to its biological activity.

1. Calcium Channel Modulation

Research indicates that compounds similar to Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate exhibit inhibitory activity on T-type calcium channels. This modulation can lead to decreased excitability in neuronal tissues and has implications for conditions such as hypertension and neuropathic pain .

2. Antimicrobial Properties

Studies have shown that derivatives of thiophene compounds often exhibit antimicrobial activity. The presence of the thiophene ring is believed to enhance interactions with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .

Table 1: Summary of Biological Activities

Case Study 1: Antihypertensive Effects

In a study evaluating the antihypertensive properties of similar piperidine derivatives, it was found that oral administration significantly lowered blood pressure in hypertensive rat models without causing reflex tachycardia. This suggests that Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate may possess similar properties due to its structural analogies .

Case Study 2: Antimicrobial Efficacy

A series of thiophene derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited notable minimum inhibitory concentrations (MICs), indicating strong antimicrobial potential. The study concluded that modifications in the thiophene structure could enhance efficacy against resistant strains .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。